molecular formula C9H17F3N2O2 B3046081 Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate CAS No. 1190890-14-2

Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate

Cat. No.: B3046081
CAS No.: 1190890-14-2
M. Wt: 242.24
InChI Key: DKQRGTCZJUFLDF-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine backbone substituted with a 2,2,2-trifluoroethyl moiety. This compound is commonly utilized in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves to protect amine functionalities during multi-step reactions. The trifluoroethyl substituent introduces steric and electronic effects, influencing reactivity, solubility, and conformational stability .

The Boc-protected amine is stable under basic and nucleophilic conditions but can be selectively deprotected under acidic conditions (e.g., HCl in dioxane), making it versatile for sequential synthetic strategies . The trifluoroethyl group enhances lipophilicity and metabolic stability, traits often desirable in pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl N-[2-(2,2,2-trifluoroethylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-4-13-6-9(10,11)12/h13H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQRGTCZJUFLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162537
Record name 1,1-Dimethylethyl N-[2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
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Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190890-14-2
Record name 1,1-Dimethylethyl N-[2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
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Record name 1,1-Dimethylethyl N-[2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL N-(2-[(2,2,2-TRIFLUOROETHYL)AMINO]ETHYL)CARBAMATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with tert-butylchloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carbamate group.

    Reduction: Reduction reactions can target the trifluoroethyl group, leading to the formation of various derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate has garnered interest for its potential biological activities:

  • Inhibition Studies : The trifluoroethyl group significantly enhances the inhibitory effects on various enzymes and receptors. For instance, compounds similar to this have shown increased potency in inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs.
  • CFTR Modulators : Research indicates that compounds with structural similarities can act as effective modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), enhancing chloride ion transport. This is particularly relevant for developing treatments for cystic fibrosis.

Synthetic Organic Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:

  • Synthesis Pathways : Typically synthesized through the reaction of tert-butyl chloroformate with 2,2,2-trifluoroethylamine in the presence of a base like triethylamine. This versatility makes it valuable in organic synthesis.

Case Study 1: CFTR Modulation

Research has demonstrated that compounds similar to this compound can stabilize CFTR protein structure and enhance chloride ion transport. This finding has implications for developing new therapies for cystic fibrosis.

Case Study 2: Potentiation of Drug Effects

Studies indicate that introducing a trifluoromethyl group can significantly enhance the pharmacokinetic profiles of existing drugs. This modification could lead to improved therapeutic outcomes by increasing drug potency and stability .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents
Compound Name Substituent/Modification Molecular Weight Key Properties/Applications References
Tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Azidoethyl group ~260.3 Used in "click chemistry"; azide enables cycloaddition reactions for bioconjugation.
Tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate Aromatic trifluoromethyl anilino group 319.32 Enhanced aromaticity; potential kinase inhibitor scaffold due to planar structure.
N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate Hydroxybutyl group ~273.3 Exhibits E/Z isomerization; studied for rotational barriers via VT-NMR (ΔG‡ = 73 kJ/mol).
Tert-butyl (2-(2-(4-(2,2,2-trifluoroacetyl)piperazin-1-yl)ethoxy)ethyl)carbamate Piperazine-trifluoroacetyl moiety ~397.4 Broader kinase inhibition profile; used in live-cell kinase profiling assays.

Key Observations :

  • Azido vs. Trifluoroethyl : The azido derivative () prioritizes reactivity for bioconjugation, whereas the trifluoroethyl group in the target compound enhances steric shielding and metabolic resistance.
  • Aromatic vs.
Protecting Group Strategies
Protecting Group Example Compound Stability Deprotection Conditions Applications References
Tert-butyl carbamate Target compound Stable under basic/nucleophilic Acidic (e.g., TFA, HCl/dioxane) Peptide synthesis, drug intermediates
Benzyl carbamate Phenylmethyl N-[2-oxo-2-[(2,2,2-TFA)amino]ethyl]carbamate Less stable; prone to hydrogenolysis H₂/Pd-C Orthogonal protection in multi-step synthesis
Dibenzyl amine N/A Highly stable Strong acids (e.g., HBr/AcOH) Rare due to harsh deprotection needs

Key Observations :

  • The Boc group (tert-butyl carbamate) offers a balance of stability and mild deprotection, preferred in pharmaceutical syntheses. Benzyl-based alternatives () are less favored due to harsher deprotection requirements.
Physicochemical Properties
  • Rotational Barriers : The hydroxybutyl analogue () exhibits a rotational barrier (ΔG‡ = 73 kJ/mol) due to E/Z isomerization, whereas the target compound’s trifluoroethyl group likely imposes lower barriers due to reduced steric hindrance.
  • Solubility : Trifluoroethyl and aromatic substituents () increase lipophilicity compared to hydroxy- or azido-containing derivatives.

Biological Activity

Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate, also known by its CAS number 1231755-15-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C9H15F3N2O3
  • Molecular Weight : 256.22 g/mol
  • Structure :
    • The compound features a tert-butyl group attached to a carbamate functional group, with a trifluoroethyl amino moiety.

The biological activity of this compound is largely attributed to the presence of the trifluoroethyl group. The trifluoromethyl (-CF3) group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of pharmacologically active compounds. This modification can lead to increased potency in various biological assays.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit improved interactions with biological targets. Notably:

  • Inhibition Studies : The inclusion of the trifluoroethyl group has been shown to enhance the inhibitory effects on certain enzymes and receptors.
  • Potentiation of Drug Effects : Compounds similar to this compound have been documented to potentiate the effects of existing drugs by modifying their pharmacokinetic profiles.

1. Structure-Activity Relationship (SAR)

A study evaluating various trifluoromethyl-containing compounds highlighted that the introduction of a -CF3 group significantly increased the potency of inhibitors for serotonin uptake by up to six times compared to non-fluorinated analogs . This suggests that similar enhancements could be expected from this compound.

2. CFTR Modulators

Research involving cystic fibrosis transmembrane conductance regulator (CFTR) modulators demonstrated that compounds with structural similarities can act as effective potentiators or inhibitors . The mechanism involves stabilizing the CFTR protein structure, enhancing chloride ion transport.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityReference
This compound1231755-15-9Potential CFTR modulator; enzyme inhibitor
Trifluoromethyl phenolic derivativesVariousEnhanced serotonin uptake inhibition
CFTR potentiator I1412Not specified30-fold greater potency than previous modulators

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate?

  • Methodology :

  • The compound is typically synthesized via carbamate coupling reactions. A primary route involves reacting tert-butyl carbamate with 2-[(2,2,2-trifluoroethyl)amino]ethylamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or tetrahydrofuran .
  • Alternative methods include reductive amination or nucleophilic substitution, where intermediates are stabilized by the tert-butyl group to prevent premature degradation .
    • Key Considerations :
  • Reaction yields (60–85%) depend on solvent polarity and temperature control. For example, dichloromethane at 0–25°C minimizes side reactions .
  • Use of protecting groups (e.g., Boc) ensures amine functionality remains intact during synthesis .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H) and trifluoroethyl moiety (δ ~3.5–4.0 ppm for NH-CH2_2-CF3_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 313.15) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradients) assesses purity (>95%) and detects enantiomeric impurities .
    • Data Example :
TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 1.42 (s, 9H, tert-butyl)
HRMSm/z 313.15 ([M+H]+^+)

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what challenges arise?

  • Methodology :

  • Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak AD-H) with isocratic elution (hexane:isopropanol 90:10) resolves enantiomers. Retention times vary based on trifluoroethyl group stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively modify one enantiomer, though yields may be lower (~50%) .
    • Challenges :
  • Low solubility in non-polar solvents complicates large-scale separations.
  • Racemization risks under acidic/basic conditions require pH-neutral buffers during purification .

Q. What factors influence the stability of this carbamate in biochemical assays?

  • Methodology :

  • pH Studies : Stability is tested across pH 2–10. The compound degrades rapidly in acidic conditions (t1/2_{1/2} <1 hr at pH 2) due to Boc group cleavage, but remains stable at pH 7–8 for >24 hrs .
  • Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition above 150°C, suggesting storage at ≤−20°C for long-term stability .
    • Data Example :
ConditionStability OutcomeReference
pH 7.4, 25°C>90% intact after 24 hrs
pH 2.0, 37°CComplete degradation in 45 mins

Q. How does the trifluoroethyl group impact reactivity in nucleophilic substitutions?

  • Methodology :

  • Comparative Studies : Replace the trifluoroethyl group with ethyl or methyl analogs to assess electronic effects. Fluorine's electron-withdrawing nature increases electrophilicity at the adjacent amine, accelerating reactions with electrophiles (e.g., acyl chlorides) .
  • Kinetic Profiling : Pseudo-first-order kinetics under varying temperatures (25–60°C) reveal activation energies (Ea_a) ~45 kJ/mol for SN2 reactions .
    • Key Insight :
  • The CF3_3 group enhances solubility in lipid membranes, making the compound useful in cell-penetrating peptide conjugates .

Data Contradictions and Resolution

  • Synthesis Yields : reports 66% yield for a related carbamate, while cites 85% for optimized conditions. This discrepancy highlights the role of solvent choice (dichloromethane vs. THF) and reagent purity .
  • Stability in Biological Systems : notes rapid degradation at pH 2, whereas suggests stability in neutral buffers. Researchers must tailor storage and assay conditions accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate

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